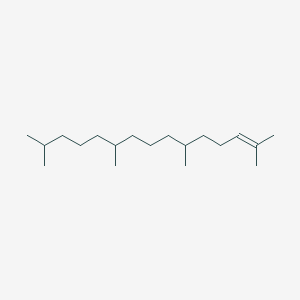
Phyt-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phyt-2-ene is an isoprenoid hydrocarbon with the molecular formula C20H40. It is a naturally occurring compound found in various biological systems, including plants and animals. This compound is part of the larger family of phytol derivatives and is known for its role in the biosynthesis of other important biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phyt-2-ene can be synthesized through the reductive desulfurization of E-phyt-2-ene-1-thiol. This process involves reacting E-phyt-2-ene-1-thiol with hydrogen sulfide in an aqueous solution at 50°C. The reaction mixture is then extracted with dichloromethane and chromatographed on a silica gel column to separate the alkenes from the organic sulfur compounds .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. The process includes distillation and chromatographic techniques to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Phyt-2-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phyt-2-en-1-ol and other oxygenated derivatives.
Reduction: The compound can be reduced to form phytane, a saturated hydrocarbon.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically use chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Phyt-2-en-1-ol, phyt-2-en-1-one.
Reduction: Phytane.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Phyt-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various isoprenoid compounds.
Biology: Studied for its role in the biosynthesis of chlorophyll and other essential biomolecules.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phyt-2-ene involves its interaction with various molecular targets and pathways. In biological systems, this compound is involved in the biosynthesis of chlorophyll and other isoprenoid compounds. It acts as a precursor molecule, undergoing enzymatic transformations to form more complex biomolecules. The pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway.
Vergleich Mit ähnlichen Verbindungen
Phyt-2-ene is similar to other isoprenoid hydrocarbons such as phytane, phyt-1-ene, and neophytadiene. it is unique in its specific structure and reactivity:
Phytane: A saturated hydrocarbon derived from the reduction of this compound.
Phyt-1-ene: An isomer of this compound with a different position of the double bond.
Neophytadiene: A related isoprenoid with a different arrangement of double bonds.
This compound stands out due to its specific role in the biosynthesis of chlorophyll and its unique chemical reactivity.
Eigenschaften
CAS-Nummer |
2140-83-2 |
|---|---|
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
2,6,10,14-tetramethylpentadec-2-ene |
InChI |
InChI=1S/C19H38/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h10,17-19H,7-9,11-15H2,1-6H3 |
InChI-Schlüssel |
YJDOTLRMRJYGGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


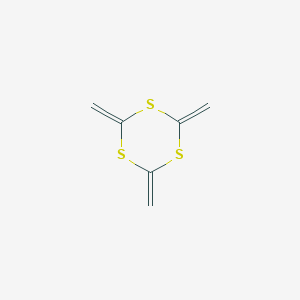

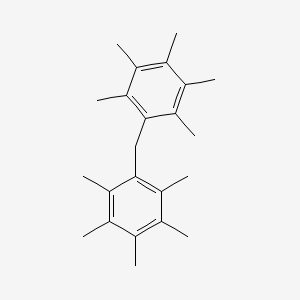
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
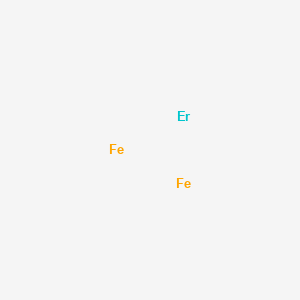
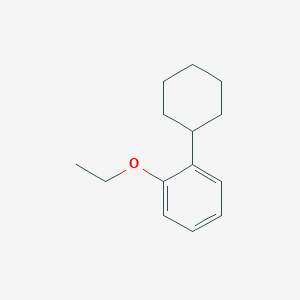


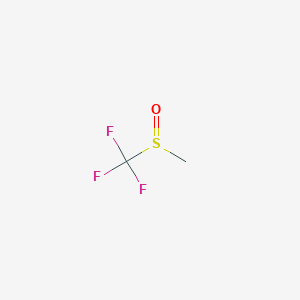
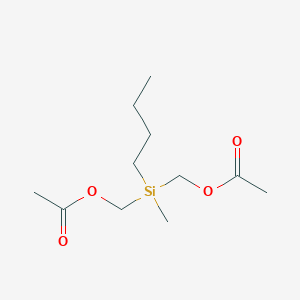
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)
![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
